(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of organic molecules known for their potential biological activities. This compound features a complex structure characterized by a benzamide backbone, a sulfamoyl group, and a thiazole moiety, which may contribute to its pharmacological properties.
The synthesis of (E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to monitor the progress and confirm the structure of intermediate compounds.
The molecular formula for (E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is , with a molecular weight of approximately 433.54 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: CC(N(CC)C(=O)Nc1ccc(cc1)S(=O)(=O)N)c2cc(c(c(c2)OC)C)C=Nc3ncc(s3)C
. This notation provides information on the connectivity of atoms within the molecule.
The compound may undergo several types of chemical reactions, including:
Reactions involving this compound should be conducted under controlled conditions to avoid degradation or unwanted side reactions. Monitoring via chromatographic techniques ensures that desired products are obtained.
Relevant data from studies indicate that careful handling is required due to its potential biological activity .
This compound is primarily investigated for its potential therapeutic applications, particularly in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8